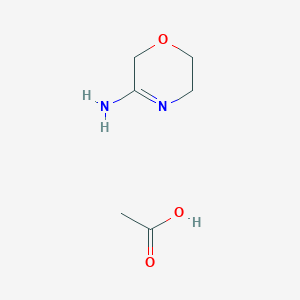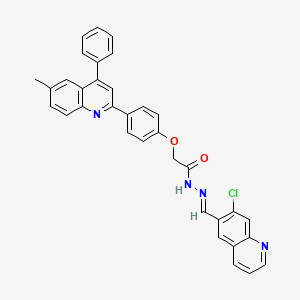![molecular formula C14H23NO3 B2577364 Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2253632-69-6](/img/structure/B2577364.png)
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the CAS Number: 2253632-69-6 . It has a molecular weight of 253.34 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been discussed in a paper by Moskalenko, A.I., and Boev, V.I . They developed a general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans having carbo- and heterocyclic fragments .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-11(16)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound has been studied in reactions with N,N-dimethylformamide dimethyl acetal . The reaction resulted in a mixture of isomeric condensation products .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, flash point, and vapor pressure are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
- Pathways for Heterocyclic Compounds : A study outlined the synthesis of spirocyclic 3-oxotetrahydrofurans, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its utility in preparing potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
- Efficient Synthetic Routes : Research has developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating the compound's versatility for further selective derivations, suggesting a similar potential for related compounds (Meyers et al., 2009).
- Conformationally Restricted Pseudopeptides : Spirolactams, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized as constrained surrogates for dipeptides, highlighting the compound's role in mimicking peptide structures (Fernandez et al., 2002).
- Mirror Symmetry and Crystal Structure : The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, showcasing the compound's mirror symmetry and providing insights into its conformational properties (Dong et al., 1999).
- Supramolecular Arrangements : The relationship between molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, has been explored, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).
Chemical Reactivity and Applications
- Reactivity with Amines : The compound's reactivity has been studied in the context of forming new compounds through reactions with amines, demonstrating its utility in synthesizing quinamines and further phenolic compounds through thermal decomposition (Volod’kin et al., 1985).
- NMR Spectroscopy for Absolute Configuration : The use of NMR spectroscopy has been applied to assign the absolute configurations of related spiro compounds, underlining the importance of spectroscopic methods in determining the stereochemistry of complex molecules (Jakubowska et al., 2013).
- Anticancer Activity : New derivatives, including 1-thia-azaspiro[4.5]decane, have been synthesized with anticancer activity studied against various cell lines, highlighting the potential biomedical applications of these spiro compounds (Flefel et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-11(16)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRKLSTZAIAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

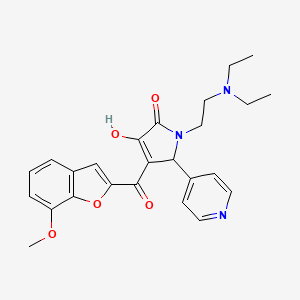
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)
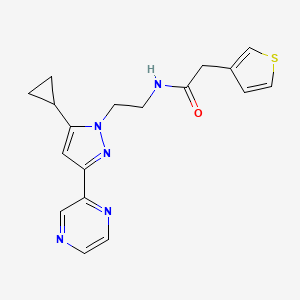

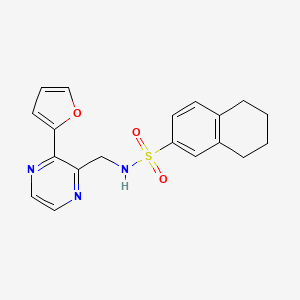
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

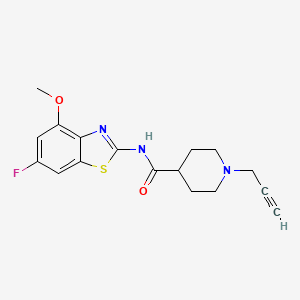
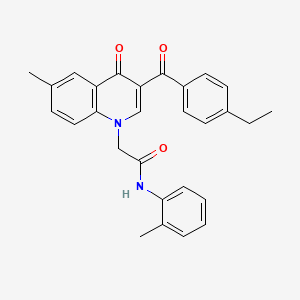
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)

